molecular formula C14H18Cl2N2O2 B294847 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

Cat. No. B294847
M. Wt: 317.2 g/mol
InChI Key: KBIAZJRKTHYIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by DPA leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in a variety of diseases.

Mechanism of Action

DPA exerts its effects by inhibiting 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors, which are located throughout the body, including in the brain, spinal cord, and immune system. The activation of cannabinoid receptors by endocannabinoids has been shown to have a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA are primarily mediated through the endocannabinoid system. Endocannabinoids are lipid signaling molecules that are synthesized on demand and act as retrograde messengers to modulate neurotransmitter release. Inhibition of 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide by DPA leads to an increase in endocannabinoid levels, which can modulate neurotransmitter release and lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its potent inhibition of 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to a robust increase in endocannabinoid levels. This allows for the study of the physiological effects of endocannabinoids in a controlled setting. However, one limitation of using DPA is its potential off-target effects, as it has been shown to inhibit other enzymes in addition to 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide. Additionally, the use of DPA in animal studies may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of DPA and its potential therapeutic applications. One area of interest is the use of DPA in the treatment of chronic pain, as endocannabinoids have been shown to play a role in pain modulation. Additionally, the use of DPA in the treatment of addiction and substance abuse disorders is an area of active research. Further studies are also needed to better understand the potential off-target effects of DPA and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

DPA can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with pyrrolidine and sodium hydride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, DPA has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant effects. DPA has also been studied for its potential use in the treatment of addiction, as endocannabinoids have been shown to play a role in the reward pathway.

properties

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-3-4-13(12(16)9-11)20-10-14(19)17-5-8-18-6-1-2-7-18/h3-4,9H,1-2,5-8,10H2,(H,17,19)

InChI Key

KBIAZJRKTHYIDX-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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